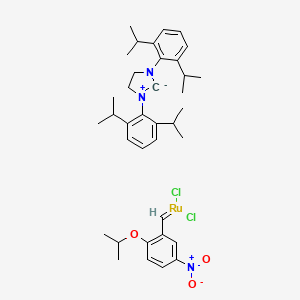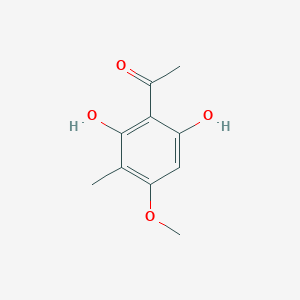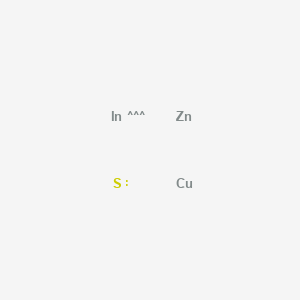
CID 154703046
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 154703046” is known as Copper Indium Disulfide/Zinc Sulfide Quantum Dots. These quantum dots are semiconductor nanocrystals that exhibit unique optical and electronic properties due to their nanoscale size.
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper Indium Disulfide/Zinc Sulfide Quantum Dots can be synthesized using various methods, including colloidal synthesis, solvothermal synthesis, and hot-injection techniques. The colloidal synthesis method involves the reaction of copper, indium, and sulfur precursors in a coordinating solvent at elevated temperatures. The reaction conditions, such as temperature, time, and the concentration of precursors, play a crucial role in determining the size and properties of the quantum dots .
Industrial Production Methods
On an industrial scale, the production of these quantum dots often involves large-scale colloidal synthesis. This method is preferred due to its scalability and the ability to produce quantum dots with controlled size and high-quality optical properties. The process typically includes the purification and stabilization of the quantum dots to ensure their stability and performance in various applications .
Chemical Reactions Analysis
Types of Reactions
Copper Indium Disulfide/Zinc Sulfide Quantum Dots undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the surface properties of the quantum dots, enhancing their stability and functionality .
Common Reagents and Conditions
Common reagents used in these reactions include thiols, amines, and phosphines. The reactions are typically carried out under inert conditions to prevent oxidation and degradation of the quantum dots. For example, the surface of the quantum dots can be passivated with thiol ligands to improve their stability and dispersibility in aqueous solutions .
Major Products
The major products formed from these reactions are surface-modified quantum dots with enhanced optical and electronic properties. These modifications can improve the quantum yield, photostability, and biocompatibility of the quantum dots, making them suitable for various applications .
Scientific Research Applications
Copper Indium Disulfide/Zinc Sulfide Quantum Dots have a wide range of scientific research applications:
Mechanism of Action
The mechanism by which Copper Indium Disulfide/Zinc Sulfide Quantum Dots exert their effects is primarily based on their quantum confinement effect. This effect arises from the nanoscale size of the quantum dots, which leads to discrete energy levels and size-dependent optical properties. The quantum dots interact with light and other electromagnetic radiation, resulting in unique absorption and emission spectra. These interactions are influenced by the surface chemistry and the surrounding environment of the quantum dots .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Copper Indium Disulfide/Zinc Sulfide Quantum Dots include:
- Cadmium Selenide Quantum Dots
- Lead Sulfide Quantum Dots
- Zinc Sulfide Quantum Dots
Uniqueness
Copper Indium Disulfide/Zinc Sulfide Quantum Dots are unique due to their low toxicity compared to cadmium-based quantum dots, making them more suitable for biological and medical applications. Additionally, their tunable emission properties and high quantum yield make them highly versatile for various scientific and industrial applications .
Properties
Molecular Formula |
CuInSZn |
|---|---|
Molecular Weight |
275.8 g/mol |
InChI |
InChI=1S/Cu.In.S.Zn |
InChI Key |
XPVAATVRFNOVHD-UHFFFAOYSA-N |
Canonical SMILES |
[S].[Cu].[Zn].[In] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


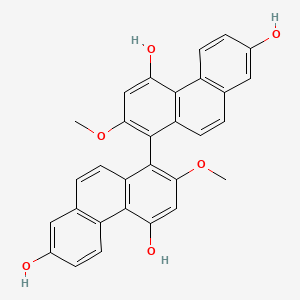


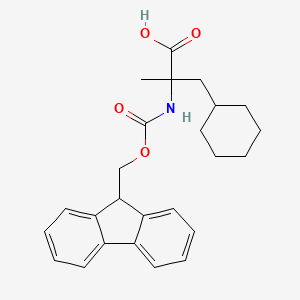
![7-(4-Hydroxyphenyl)-6,7-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B12305060.png)
![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B12305065.png)

![(2S)-2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)pentanedioic acid](/img/structure/B12305072.png)
![N-(2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)-N-methylbutane-1-sulfonamide;hydrochloride](/img/structure/B12305085.png)
![Oxo[hexa(trifluoroacetato)]tetrazinc trifluoroacetic acid adduct ZnTAC24trade mark](/img/structure/B12305089.png)
![rac-(3aR,8aS)-7,7-dimethyl-octahydro-2H-furo[3,2-c]azepine hydrochloride, cis](/img/structure/B12305096.png)
![1-[1-Bis(2-methylphenyl)phosphanyloxy-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B12305100.png)
